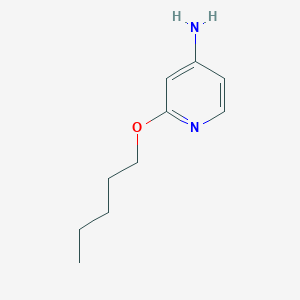
2-(Pentyloxy)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentyloxy)pyridin-4-amine is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with a pentyloxy group at the 2-position and an amino group at the 4-position. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentyloxy)pyridin-4-amine typically involves the substitution of a pyridine derivative. One common method is the nucleophilic substitution reaction where a pentyloxy group is introduced to the pyridine ring. This can be achieved by reacting 2-chloropyridine with pentanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents used in the reaction are typically recycled to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pentyloxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyridine ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Pentyloxy)pyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-(Pentyloxy)pyridin-4-amine involves its interaction with specific molecular targets. The pentyloxy group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methoxy)pyridin-4-amine: Similar structure but with a methoxy group instead of a pentyloxy group.
2-(Ethoxy)pyridin-4-amine: Features an ethoxy group, offering different chemical properties and reactivity.
2-(Butoxy)pyridin-4-amine: Contains a butoxy group, providing a balance between the properties of methoxy and pentyloxy derivatives
Uniqueness
2-(Pentyloxy)pyridin-4-amine is unique due to its specific combination of a pentyloxy group and an amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can be advantageous in various applications, particularly in medicinal chemistry and drug design .
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
2-pentoxypyridin-4-amine |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-7-13-10-8-9(11)5-6-12-10/h5-6,8H,2-4,7H2,1H3,(H2,11,12) |
InChI-Schlüssel |
RTZGSPHVIPEQFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=NC=CC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


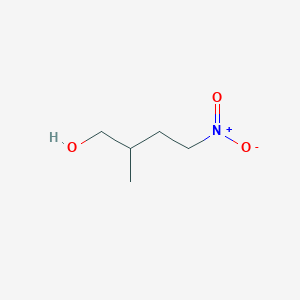
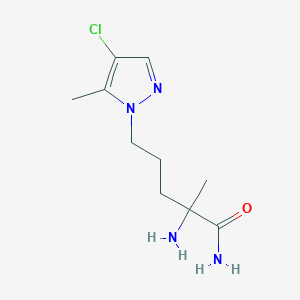
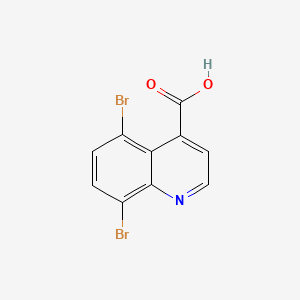
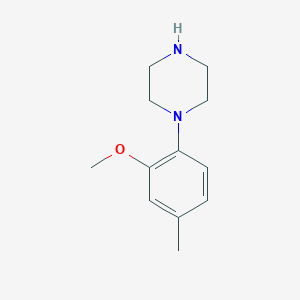
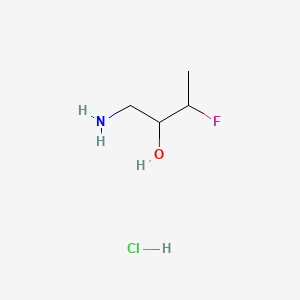
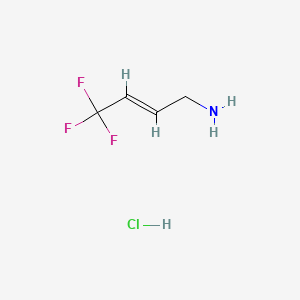
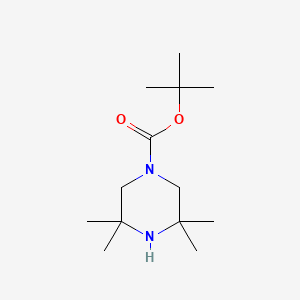
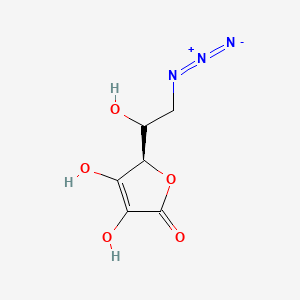

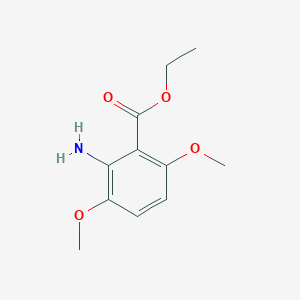
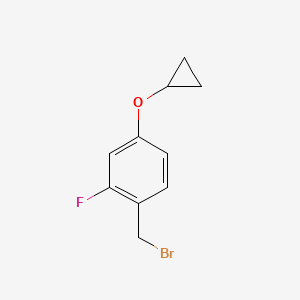
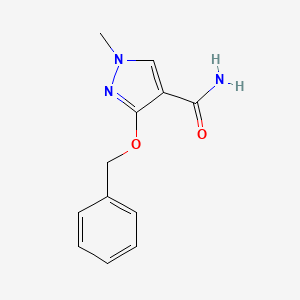
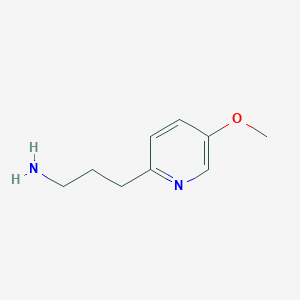
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
